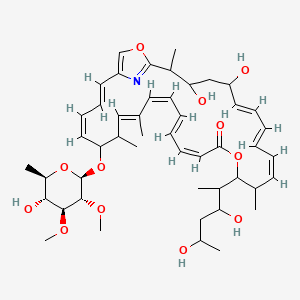

Chivosazole B

Description

Properties

Molecular Formula |

C48H69NO12 |

|---|---|

Molecular Weight |

852.1 g/mol |

IUPAC Name |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C48H69NO12/c1-30-20-14-10-13-17-25-42(54)61-44(34(5)39(52)27-33(4)50)31(2)21-15-11-12-16-23-38(51)28-40(53)35(6)47-49-37(29-58-47)22-18-19-24-41(32(3)26-30)60-48-46(57-9)45(56-8)43(55)36(7)59-48/h10-26,29,31-36,38-41,43-46,48,50-53,55H,27-28H2,1-9H3/b12-11+,13-10+,20-14-,21-15-,22-18+,23-16+,24-19-,25-17-,30-26+/t31?,32?,33?,34?,35?,36-,38?,39?,40?,41?,43-,44?,45+,46-,48+/m1/s1 |

InChI Key |

FWDYAUGDLMQNBQ-XZXGPIRGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)OC)OC)O |

Canonical SMILES |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)OC)C)O)O |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies for Chivosazole B

Microbial Cultivation and Strain Selection for Chivosazole B Production

The foundation of obtaining this compound lies in the successful cultivation of the producing microorganism, Sorangium cellulosum. This bacterium, known for its complex lifecycle and production of a diverse array of secondary metabolites, requires specific conditions to maximize the yield of the target compound.

Optimization of Fermentation Conditions for Enhanced Yields

The production of this compound is intricately linked to the fermentation conditions of Sorangium cellulosum. Optimization of various physical and chemical parameters is crucial for enhancing the yield. Key factors that are often manipulated include the composition of the culture medium, pH, temperature, aeration, and agitation speed.

Research into the fermentation of Sorangium cellulosum for the production of other secondary metabolites, such as epothilones, provides valuable insights that can be extrapolated to this compound production. For instance, studies have shown that the choice of carbon and nitrogen sources in the fermentation medium significantly impacts metabolite production.

| Parameter | Condition | Effect on Yield |

| Carbon Source | Glucose, Starch | Varied impact on growth and metabolite synthesis |

| Nitrogen Source | Peptone, Yeast Extract | Influences cell density and secondary metabolism |

| pH | 6.5 - 7.5 | Critical for enzyme activity and nutrient uptake |

| Temperature | 28 - 32 °C | Affects growth rate and metabolic pathways |

| Aeration | High | Essential for aerobic respiration and production |

Table 1: General Fermentation Parameters for Sorangium cellulosum

Strain-Specific Variations in Metabolite Profile

Different strains of Sorangium cellulosum exhibit significant variations in their secondary metabolite profiles. This diversity is a hallmark of myxobacteria and underscores the importance of careful strain selection for targeted production of compounds like this compound. Strains such as Sorangium cellulosum So ce12 and So ce56 have been identified as producers of chivosazoles.

Comparative analyses of various Sorangium cellulosum isolates have revealed that the production of specific metabolites can be strain-dependent. This variation is attributed to differences in their genetic makeup, particularly the biosynthetic gene clusters responsible for secondary metabolite production. High-performance liquid chromatography (HPLC) analysis of culture extracts from different strains often shows unique peak patterns, indicating distinct metabolite profiles. nih.govjmb.or.kr

| Strain | Key Metabolites Produced | Reference |

| S. cellulosum So ce12 | Chivosazoles, Disorazoles | researchgate.net |

| S. cellulosum So ce56 | Chivosazoles, Etnangien, Myxochelin | nih.gov |

| S. cellulosum So ce90 | Epothilones | nih.gov |

Table 2: Examples of Strain-Specific Metabolite Production in Sorangium cellulosum

Advanced Extraction Techniques for this compound

Once the fermentation is complete, the next critical step is the efficient extraction of this compound from the culture broth. This process aims to separate the desired metabolite from the microbial biomass and the aqueous fermentation medium. Given the lipophilic nature of polyketides like this compound, solvent extraction is a commonly employed technique.

The selection of an appropriate organic solvent is paramount for achieving high extraction efficiency. Solvents such as ethyl acetate (B1210297), methanol (B129727), or a mixture of chloroform (B151607) and methanol are frequently used. The choice of solvent depends on the polarity of the target compound and the desire to minimize the co-extraction of impurities. The extraction process typically involves liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation and Purification Strategies

Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic steps are necessary to isolate this compound to a high degree of purity.

Size Exclusion Chromatography Applications

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a valuable technique for the initial fractionation of the crude extract. researchgate.netsigmaaldrich.comtosohbioscience.compatsnap.combio-rad.com This method separates molecules based on their size and molecular weight. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can enter the pores and have a longer retention time.

In the context of this compound purification, SEC can be used to separate the high molecular weight polyketide from smaller, more polar impurities. The choice of the column (e.g., Sephadex LH-20) and the mobile phase (e.g., methanol) are critical parameters that are optimized to achieve the desired separation.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Sephadex LH-20 | Separation based on molecular size |

| Mobile Phase | Methanol | Elution of the target compound |

| Flow Rate | Gravity flow or low pressure | To ensure efficient separation |

Table 3: Typical Parameters for Size Exclusion Chromatography of Polyketides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution chromatographic technique that is indispensable for the final purification of this compound. nih.govhuji.ac.ilresearchgate.netnih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic compounds, like this compound, interact more strongly with the stationary phase and are retained longer. By using a gradient elution, where the concentration of the organic modifier is gradually increased, compounds can be selectively eluted based on their hydrophobicity.

Table 4: Illustrative RP-HPLC Conditions for this compound Purification

The successful isolation and purification of this compound is a testament to the advancements in microbial fermentation and chromatographic techniques. The meticulous optimization of each step, from the selection of a high-producing strain to the fine-tuning of the final RP-HPLC separation, is essential for obtaining this valuable natural product for further biological and pharmacological studies.

Preparative Thin-Layer Chromatography (TLC) in Final Purification

Preparative Thin-Layer Chromatography (TLC) serves as a crucial, final step in the purification of complex natural products like this compound, particularly when dealing with small sample quantities or when structurally similar impurities persist after other chromatographic separations. This technique offers a high-resolution method to isolate the target compound, ensuring the high degree of purity required for subsequent structural elucidation and biological assays. The methodology, while based on the same principles as analytical TLC, is adapted for larger sample loads and the recovery of the purified compound.

The successful application of preparative TLC for the final purification of this compound hinges on the careful optimization of several parameters. The choice of the stationary phase, typically silica (B1680970) gel plates with a thickness of 0.5 to 2 mm, is critical. The increased thickness of the adsorbent layer compared to analytical TLC plates allows for the application of a larger quantity of the semi-purified this compound extract.

A key aspect of this purification step is the selection of an appropriate mobile phase. The solvent system must be capable of resolving this compound from any remaining impurities. This is often determined through preliminary analytical TLC experiments, where various solvent combinations are tested to achieve optimal separation, indicated by a significant difference in the retention factor (Rf) values between this compound and co-eluting compounds. A typical mobile phase for complex macrolides might consist of a mixture of non-polar and polar solvents, such as a gradient of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol.

The semi-purified this compound sample is carefully applied as a narrow band across the origin of the preparative TLC plate. Following application, the plate is developed in a sealed chromatography tank saturated with the vapor of the mobile phase. As the solvent front moves up the plate, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

After development, the separated bands are visualized, commonly under UV light, especially if the compounds are UV-active. The band corresponding to this compound is identified based on its Rf value determined from prior analytical TLC. This specific band of the stationary phase is then carefully scraped from the plate.

The final step involves the elution of this compound from the collected silica gel. This is achieved by washing the silica with a highly polar solvent in which this compound is readily soluble, such as methanol or a mixture of dichloromethane and methanol. The resulting solution is then filtered to remove the silica particles, and the solvent is evaporated under reduced pressure to yield the highly purified this compound.

To illustrate the potential effectiveness of this method, a hypothetical preparative TLC purification of a this compound sample is presented below.

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 (1 mm thickness) |

| Mobile Phase | Dichloromethane:Methanol (95:5, v/v) |

| Sample Load | 50 mg of semi-purified extract |

| Rf of this compound | 0.45 |

| Rf of Major Impurity | 0.55 |

| Elution Solvent | Methanol |

| Yield of Pure this compound | 15 mg |

| Purity (by HPLC) | >98% |

The detailed research findings on the application of preparative TLC for the final purification of this compound are not extensively documented in publicly available literature. However, the principles of this technique and its successful application in the isolation of other complex macrolides from natural sources strongly support its utility in obtaining high-purity this compound. The careful optimization of the stationary phase, mobile phase, and elution conditions are paramount to achieving the desired separation and recovery.

Sophisticated Structural Elucidation of Chivosazole B

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a foundational technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its unique molecular formula. nih.gov For the chivosazole family of natural products, HRMS was critical in establishing their elemental composition.

Chivosazole B was determined to have the molecular formula C₄₈H₆₉NO₁₂. npatlas.org This formula corresponds to a calculated exact mass of 851.4820 Da. Experimental determination via HRMS would yield a measured mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental makeup of the molecule. This high level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value | Source |

| Molecular Formula | C₄₈H₆₉NO₁₂ | npatlas.org |

| Molecular Weight (Da) | 852.0750 | npatlas.org |

| Accurate Mass (Da) | 851.4820 | npatlas.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Due to the large and complex nature of this compound, a full structural assignment required a suite of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. The structural elucidation of the chivosazole family relied heavily on the comprehensive analysis of Chivosazole A, with the structures of analogues like this compound determined by comparative analysis. rsc.orgcapes.gov.br

The 1D ¹H and ¹³C NMR spectra of chivosazoles are characterized by a multitude of signals, reflecting the large number of protons and carbons in unique chemical environments.

¹H NMR Spectrum : The proton spectrum displays numerous signals corresponding to the many stereogenic centers, the extensive polyene systems, and the glycosidic moiety. The olefinic region is particularly complex, containing signals for the protons on the multiple double bonds.

¹³C NMR Spectrum : The proton-decoupled ¹³C NMR spectrum shows 48 distinct carbon signals for this compound, consistent with its molecular formula. npatlas.org Key signals include those for the lactone carbonyl carbon, carbons of the oxazole (B20620) ring, numerous sp²-hybridized carbons of the polyene chains, and sp³-hybridized carbons of the macrolide backbone and the sugar moiety.

The primary structural difference between Chivosazole A (C₄₉H₇₁NO₁₂) and this compound (C₄₈H₆₉NO₁₂) lies in a methoxy (B1213986) group in Chivosazole A that is a hydroxyl group in this compound. rsc.orgnih.gov This difference is readily apparent in their NMR spectra, where the signal for the methoxy group in Chivosazole A is absent in the spectrum of this compound.

2D NMR experiments were indispensable for assembling the planar structure of the chivosazoles by establishing correlations between nuclei. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. By analyzing the cross-peaks in the COSY spectrum, researchers could trace the connectivity of adjacent protons, allowing for the assembly of various structural fragments, such as the polyene chains and the side chain. nih.govemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This powerful technique was used to unambiguously assign the carbon signals based on the already-determined proton assignments. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect longer-range correlations (typically 2-3 bonds) between protons and carbons. This was crucial for connecting the structural fragments established by COSY analysis. For instance, HMBC correlations could link a methyl group to adjacent carbons or connect different polyene segments across quaternary carbons or heteroatoms, ultimately piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data was vital for determining the geometry of double bonds and the relative configuration of stereocenters, as discussed in the following section. rsc.org

Stereochemical Assignments and Configurational Analysis

Elucidating the precise three-dimensional arrangement of this compound, including the geometry of its numerous double bonds and the configuration of its many chiral centers, was a formidable task that required a combination of analytical methods.

The chivosazole backbone contains several conjugated polyene segments with specific geometries that are critical to its structure.

Disubstituted Double Bonds : The geometry of the disubstituted double bonds was primarily determined from the magnitude of the vicinal coupling constants (J-values) in the ¹H NMR spectrum. Generally, a large coupling constant (approx. 14–16 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant (approx. 10–12 Hz) suggests a Z (cis) configuration. rsc.org

Trisubstituted Double Bonds : For trisubstituted double bonds, where J-coupling analysis is not straightforward, the geometry was assigned using NOESY. The presence of a Nuclear Overhauser Effect (NOE) cross-peak between specific protons across the double bond indicates their spatial proximity, allowing for the assignment of the geometry. For example, in the chivosazole family, an NOE signal between the C36 methyl group and the proton on C9 was used to establish the E configuration of that bond. rsc.org

The final and most challenging aspect of the structural elucidation was determining the absolute and relative configuration of the numerous stereocenters in the macrolide ring and the glycosidic side chain. This was accomplished by combining several techniques, as a single method was insufficient. capes.gov.br

J-based Configurational Analysis : Analysis of homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C) coupling constants can provide information about the dihedral angles between atoms, which helps in deducing the relative configuration of adjacent stereocenters.

Chemical Derivatization : The relative configurations of diol functionalities, such as the one at C32 and C34, were determined using the acetonide method developed by Rychnovsky and Evans. In this method, the diol is reacted with acetone (B3395972) to form an acetonide derivative. The ¹³C NMR chemical shifts of the acetonide's methyl groups and the central ketal carbon can then be used to determine whether the original diol had a syn or anti relative configuration. rsc.org

Conformational and Molecular Modeling : Computational analysis was used in conjunction with NMR data (specifically NOE-derived distance restraints) to build three-dimensional models of the molecule. By comparing the calculated low-energy conformations with the experimental data, likely stereochemical arrangements could be proposed or refuted. capes.gov.br

Biosynthetic Gene Analysis : The configuration of natural products is often dictated by the stereospecificity of the enzymes in their biosynthetic pathway (e.g., polyketide synthases). By analyzing the gene cluster responsible for producing chivosazoles, predictions could be made about the configuration of certain stereocenters, which were then correlated with the spectroscopic data to confirm the assignments. capes.gov.brnih.gov

This combined strategy, first applied comprehensively to Chivosazole A, allowed for the confident assignment of the absolute and relative stereochemistry for the entire family of compounds, including this compound. capes.gov.br The successful total synthesis of Chivosazole F further validated the assigned structure and stereochemistry of the chivosazole scaffold. researchgate.net

Application of Advanced Spectroscopic and Computational Methods for Stereochemistry

The intricate stereochemical architecture of this compound necessitates a sophisticated analytical approach, integrating advanced spectroscopic techniques with powerful computational methods. The elucidation of its numerous stereocenters and the geometry of its conjugated polyene systems is a complex challenge that cannot be resolved by any single technique. researchgate.net Instead, a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and computational modeling is employed to piece together the three-dimensional structure.

High-field NMR spectroscopy is the cornerstone of the structural determination process for complex polyketides like this compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons within the molecule. For this compound, specific chemical shifts and coupling constants in the ¹H NMR spectrum are crucial for assigning the geometry of the double bonds within its polyene chains. researchgate.net

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of the carbon skeleton. These experiments reveal correlations between protons and carbons, allowing researchers to trace the intricate network of bonds throughout the molecule. nih.gov For determining the relative stereochemistry, J-based configurational analysis, which relies on the measurement of scalar coupling constants (J-values), is a key technique. researchgate.net By analyzing the magnitude of these couplings between adjacent protons, the relative orientation of substituents on stereogenic centers can be deduced.

However, due to the molecule's flexibility and the complexity of its NMR spectra, spectroscopic data alone are often insufficient for a complete stereochemical assignment. researchgate.net This is where computational methods become critical. Quantum chemical computations, particularly using Density Functional Theory (DFT), are used to calculate the NMR chemical shifts for various possible diastereoisomers of the molecule. frontiersin.org By comparing the computationally predicted NMR data with the experimental spectra, the most likely stereoisomer can be identified. frontiersin.org This integrated NMR and computational approach has been successfully applied to confirm the structures of related complex natural products. researchgate.netnih.gov

Table 1: Selected Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Significance |

|---|---|---|---|

| ¹H NMR (600 MHz, CD₃OD) | Chemical Shift (δ) | 5.82 (d, J = 15.2 Hz, H-6) | Indicates an E-configured double bond based on the large coupling constant. |

| ¹H NMR (600 MHz, CD₃OD) | Chemical Shift (δ) | 5.45 (dd, J = 11.4, 4.8 Hz, H-22) | Provides information about the local proton environment and coupling interactions. |

| ¹³C NMR | Chemical Shift (δ) | 174.8 ppm (C-1, lactone carbonyl) | Confirms the presence of the lactone functional group. |

X-ray Crystallography for Definitive Structural Confirmation

While the combination of spectroscopic and computational methods provides a robust model of the stereostructure, X-ray crystallography offers the most definitive and unambiguous confirmation of a molecule's three-dimensional architecture, including its absolute stereochemistry. For complex, stereochemically rich molecules like the chivosazoles, obtaining a single crystal suitable for X-ray diffraction analysis is the gold standard for structural validation.

The process involves crystallizing the compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. This provides unparalleled detail on bond lengths, bond angles, and torsional angles, thereby solidifying the assignments of relative and absolute stereochemistry made by other methods. nih.gov

To date, a specific X-ray crystal structure for this compound has not been reported in the literature. However, the immense value of this technique for the chivosazole class of compounds has been demonstrated by the successful determination of the crystal structure of the closely related analogue, Chivosazole A, in a complex with the protein actin. nih.govresearchgate.net This landmark achievement not only confirmed the intricate molecular structure of Chivosazole A but also provided critical insights into its mechanism of action by revealing its binding site and orientation when interacting with its biological target. nih.gov The successful crystallographic analysis of Chivosazole A serves as a crucial reference point, lending high confidence to the structural assignments of other members of the family, like this compound, that were determined by the combination of spectroscopic and computational approaches. researchgate.netnih.gov

Table 2: Illustrative X-ray Crystallography Data for Chivosazole A-Actin Complex

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 6GNJ | nih.gov |

| Resolution | 2.50 Å | nih.gov |

| Method | X-RAY DIFFRACTION | nih.gov |

| Molecule | Chivosazole A, Actin | nih.gov |

Biosynthetic Pathways and Metabolic Engineering of Chivosazole B

Modular Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems in Chivosazole Biosynthesis

The backbone of Chivosazole B is constructed by a large, multi-enzyme complex that combines the functionalities of both PKS and NRPS systems. frontiersin.orgnih.gov These megasynthases are organized into modules, with each module responsible for a specific elongation and modification step in the growing molecular chain. frontiersin.org

Identification and Characterization of Core Biosynthetic Genes

The biosynthetic gene cluster (BGC) responsible for chivosazole production has been identified in Sorangium cellulosum So ce56. nih.gov This cluster spans an impressive 92 kilobase pairs (kbp) on the chromosome and houses the essential genes for the synthesis of the chivosazole scaffold. nih.gov Key components of this BGC include four polyketide synthase genes and one hybrid polyketide synthase/nonribosomal peptide synthetase gene. nih.gov The chivosazole BGC is classified as a trans-acyltransferase (AT) PKS system, a distinct and expanding class of PKSs where the acyltransferase domain is not integrated into the main multimodular enzymes but exists as a discrete protein. nih.govresearchgate.net

Feeding experiments have provided crucial insights into the building blocks of the chivosazole aglycon. Studies using isotopically labeled precursors have shown that the backbone is assembled from nine acetate (B1210297) units, one serine unit, and an additional seven acetate units. researchgate.net The C-1 of the serine residue is incorporated into the macrolide ring, while the rest of the amino acid, along with the C-1 of an adjacent acetate unit, forms the characteristic oxazole (B20620) ring. researchgate.net

Analysis of PKS Module Organization and Domain Functionalities

The chivosazole biosynthetic pathway showcases a remarkable organization of its PKS modules. While a definitive analysis for this compound is still being fully elucidated, homologous pathways, such as that for Chivosazole F, suggest a system with 12 PKS modules. These modules contain embedded epimerase domains that play a critical role in controlling the stereochemistry of the molecule.

A notable feature of the chivosazole PKS is the presence of split modules, where a single module's functions are distributed across two separate proteins. researchgate.net This structural arrangement is not uncommon in trans-AT PKS systems and may be crucial for allowing the growing polyketide chain to access specific catalytic domains. researchgate.net The PKS part of the hybrid protein ChiD, for instance, exhibits a unique domain organization with tandem ketosynthase (KS) and acyl carrier protein (ACP) domains within a single module. psu.edu This complex arrangement suggests a highly coordinated sequence of transfer and condensation reactions. psu.edu

| Domain Type | Function in Chivosazole Biosynthesis |

| Ketosynthase (KS) | Catalyzes the condensation reaction, elongating the polyketide chain. |

| Acyltransferase (AT) | Selects and loads the correct extender unit (malonyl-CoA or methylmalonyl-CoA). In the chivosazole system, this is a discrete trans-acting enzyme. nih.govresearchgate.net |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a thioester bond. |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group, influencing stereochemistry. researchgate.net |

| Dehydratase (DH) | Eliminates a water molecule to form a double bond. researchgate.net |

| Epimerase (Ep) | Alters the stereochemistry at a specific chiral center. |

| Nonribosomal Peptide Synthetase (NRPS) | Incorporates the serine-derived oxazole ring. nih.govresearchgate.net |

Post-PKS and Post-NRPS Modifying Enzymes

Following the assembly of the polyketide-peptide backbone, a series of enzymatic modifications are necessary to yield the final, biologically active this compound. These tailoring steps are crucial for the compound's structure and function.

Oxazole Ring Formation Mechanisms (e.g., Cytochrome P450-Mediated Cyclization)

The formation of the oxazole ring is a hallmark of chivosazole biosynthesis. This heterocyclic ring originates from a serine residue incorporated by the NRPS module. researchgate.net The process involves the cyclization and subsequent oxidation of the serine-derived intermediate. While the precise mechanism in chivosazole biosynthesis is still under investigation, it is believed to involve a cyclodehydratase. nih.gov In other, similar biosynthetic pathways, the oxidation of the intermediate oxazoline (B21484) to the final oxazole can be a challenging step. d-nb.info Some research points towards the involvement of cytochrome P450-mediated cyclization in homologous pathways.

Methylation Patterns and Associated Methyltransferases (e.g., S-Adenosylmethionine-Dependent Methyltransferases)

The structure of this compound features specific methylation patterns. These methyl groups are typically added by S-adenosylmethionine (SAM)-dependent methyltransferases. acs.org In the chivosazole BGC, a gene encoding a protein with similarity to various methyltransferases has been identified downstream of the core biosynthetic genes, suggesting its role in post-polyketide modification. nih.govresearchgate.netresearchgate.net The incorporation of methyl groups from SAM has been described for other trans-AT systems, where it can occur at the α-carbon of the growing polyketide chain. researchgate.netacs.org

Biosynthetic Gene Cluster (BGC) Analysis and Homologous Pathways

The analysis of the chivosazole BGC provides a roadmap for understanding its biosynthesis. nih.gov Computational tools like antiSMASH are instrumental in identifying BGCs and predicting the functions of the encoded enzymes. jmicrobiol.or.kr The chivosazole BGC belongs to the growing class of trans-AT PKSs, which are characterized by their unique modular architecture. nih.govresearchgate.net

Metabolic Engineering Strategies for Enhanced Production or Analog Generation

Metabolic engineering offers powerful strategies to enhance the production of valuable secondary metabolites like this compound or to generate novel analogs with potentially improved or different biological activities. These approaches typically involve the targeted manipulation of the compound's biosynthetic gene cluster (BGC). The chivosazole BGC in Sorangium cellulosum is a large 92 kbp locus featuring a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. researchgate.net It belongs to the class of trans-acyltransferase PKSs, where the acyltransferase domain is not integrated into the main multienzyme modules. researchgate.net

Gene knockout and overexpression are fundamental techniques in metabolic engineering used to redirect metabolic flux and modify biosynthetic pathways. nih.govmdpi.com By deleting or amplifying the expression of specific genes within a BGC, researchers can prevent the formation of undesired byproducts, remove bottlenecks in the primary pathway, or create new molecular structures.

A notable example within the chivosazole pathway involves the targeted disruption of a putative thioesterase gene. In Sorangium cellulosum So ce 12, knockout experiments targeting the chvG gene, believed to encode a thioesterase, resulted in a significant redirection of metabolic intermediates. This genetic modification led to a 40% increase in the accumulation of shunt products, demonstrating that thioesterase activity plays a crucial role in the processing of biosynthetic intermediates. While this specific experiment enhanced shunt product formation, it highlights a key principle: manipulating the release of the polyketide chain from the synthase machinery can be a viable strategy to potentially optimize the yield of the desired final product, chivosazole.

Precursor feeding experiments are a classic method to elucidate the biosynthetic origins of a natural product's building blocks and can be used to generate novel analogs. capes.gov.br By supplying a culture with isotopically labeled precursors, scientists can trace their incorporation into the final molecule, confirming the biosynthetic pathway.

In studies on the closely related chivosazole F, which is the aglycon of other chivosazoles, feeding experiments with ¹³C-labeled compounds were instrumental in confirming its polyketide and amino acid origins. researchgate.net The specific precursors used included:

[1-¹³C]-acetate and [1,2-¹³C]acetate

[methyl-¹³C]methionine

[1-¹³C]serine

Characterization of Biosynthetically Related Shunt Products (e.g., Chivotriene)

During the fermentation and production of complex natural products, it is common for biosynthetic pathways to produce alternative, often truncated or rearranged, molecules known as shunt products. These arise from the diversion of an intermediate from the main enzymatic assembly line.

Chivotriene is a well-characterized shunt product from the chivosazole biosynthetic pathway. rsc.orgacademictree.orgorcid.org It was isolated from the fermentation broth of Sorangium cellulosum, strain So ce 12, the same strain that produces the parent compounds. researchgate.netresearchgate.net

Structurally, chivotriene is a fragment of the chivosazole molecule, specifically corresponding to the C20 to C35 segment of the natural product. rsc.org Its structure was elucidated by NMR spectroscopy and later confirmed by total synthesis. researchgate.netresearchgate.net Key structural features include a triene system, a labile β-hydroxy ketone, and six chiral centers. researchgate.netresearchgate.net The proposed biosynthetic origin of chivotriene involves the premature hydrolysis and subsequent decarboxylation of a biosynthetic intermediate while it is attached to the acyl carrier protein (ACP) of the eighth module (ACP8) of the PKS assembly line. rsc.org

| Feature | Chivosazole (Aglycon) | Chivotriene |

| Origin | Primary product of BGC in S. cellulosum | Shunt product of chivosazole biosynthesis |

| Core Structure | 31-membered macrolide ring with an oxazole | Acyclic C20-C35 fragment |

| Shared Motifs | Contains a triene and β-hydroxy ketone system | Is defined by its triene and β-hydroxy ketone system |

| Proposed Origin | Full extension and cyclization on PKS/NRPS | Hydrolysis and decarboxylation at module 8 rsc.org |

Shunt products are often biologically inactive; however, chivotriene exhibits its own distinct biological activity, which is unusual for a fragment of a complex natural product. researchgate.netresearchgate.net

Experiments were conducted to evaluate the biological effects of both synthetically produced chivotriene and one of its geometric isomers (the E,Z,Z-isomer). rsc.org The findings revealed that both molecules possess weak anti-proliferative activity against various cancer cell lines, with IC₅₀ values in the micromolar range. rsc.org Surprisingly, the synthetic E,Z,Z-isomer demonstrated higher activity than the naturally isolated shunt product. rsc.org

Most significantly, the biological activity of chivotriene is not related to the mechanism of action of its parent compound. rsc.orgresearchgate.net While chivosazoles are potent inhibitors of the actin cytoskeleton, chivotriene was found to have no effect on actin filaments. rsc.orgresearchgate.net This indicates that chivotriene has a different and as-yet-unidentified cellular target, making it an interesting molecule for further investigation in its own right.

Chemical Synthesis and Analogue Development of Chivosazole B

Retrosynthetic Analysis of Chivosazole B and Related Chivosazoles

A convergent retrosynthetic analysis has been the cornerstone of the synthetic strategies toward the chivosazoles. This approach dissects the complex macrocyclic structure into smaller, more manageable fragments that can be synthesized independently and then coupled together in the final stages of the synthesis. For Chivosazole F, and by extension this compound, the primary disconnection is at the C1–C31 macrolactone. rsc.org This leads to two key hemispheres: a "Northern Hemisphere" and a "Southern Hemisphere."

| Disconnection Point | Key Fragments | Proposed Forward Reaction |

| Macrolactone | Northern and Southern Hemispheres | Macrolactonization (e.g., Stille coupling) researchgate.net |

| Northern Hemisphere | C15–C26 and C27–C35 fragments | Stille coupling acs.orgnih.gov |

| Southern Hemisphere | Polyene subunits | Stille coupling, Olefination reactions acs.orgresearchgate.net |

Convergent Fragment Assembly Strategies

The power of a convergent synthesis lies in the efficient and stereocontrolled construction of the key fragments. The proposed synthesis of this compound would rely on the well-established methods used for its analogues.

The Northern Hemisphere of the chivosazoles, a highly oxygenated and stereochemically rich portion of the molecule, has been a significant synthetic target. The synthesis of the C15–C35 subunit for chivosazoles has been accomplished in a convergent manner. acs.orgnih.gov This typically involves the separate synthesis of a C15–C26 fragment and a C27–C35 fragment, which are then joined together. acs.orgnih.gov Boron-mediated aldol (B89426) reactions have proven to be instrumental in setting the numerous stereocenters within these fragments with high levels of control. acs.orgnih.gov The union of these two fragments is often achieved through a palladium/copper-promoted Stille coupling, which effectively forms the characteristic (23E,25E,27Z)-triene motif. acs.orgnih.gov

The Southern Hemisphere of the chivosazoles is characterized by a conjugated polyene system, which is prone to isomerization. d-nb.info Its synthesis, therefore, requires mild and highly stereoselective reaction conditions. For the synthesis of the C1–C13 tetraenoate subunit of the chivosazoles, a combination of an asymmetric vinylogous Mukaiyama aldol reaction and Stille cross-coupling reactions has been employed. acs.orgresearchgate.net This approach allows for the controlled installation of the (2E,4Z,6E,8Z)-tetraenoate motif and the anti-configured C10 and C11 stereocenters. acs.orgresearchgate.net The resulting fragment is typically functionalized with a terminal vinyl halide to facilitate its coupling with the Northern Hemisphere. acs.orgresearchgate.net

Stereocontrolled Formation of Polyene and Macrolactone Moieties

The construction of the polyene systems and the final macrocyclization are critical steps that dictate the success of the total synthesis. These transformations must proceed with high stereoselectivity and in good yields to be viable.

Asymmetric aldol reactions are fundamental to establishing the stereochemistry of the polyketide backbone of the chivosazoles. The Paterson boron aldol methodology has been extensively used to construct the 1,4-syn and 1,3-anti stereochemical relationships found in the fragments of Chivosazole F. rsc.orgcam.ac.uk This powerful reaction utilizes chiral boron reagents to control the stereochemical outcome of the aldol addition between a ketone and an aldehyde, leading to the desired diastereomer with high selectivity. d-nb.infoacs.org

The asymmetric vinylogous Mukaiyama aldol reaction has also been a key tool, particularly in the synthesis of the Southern Hemisphere. acs.orgresearchgate.netcam.ac.uk This reaction allows for the stereocontrolled formation of carbon-carbon bonds at a distance from the activating carbonyl group, which is essential for constructing the extended polyene fragments. researchgate.net

| Aldol Reaction Type | Application in Chivosazole Synthesis | Key Stereochemical Control |

| Paterson Boron Aldol | Construction of Northern Hemisphere fragments | 1,3-anti and 1,5-anti induction rsc.orgacs.org |

| Asymmetric Vinylogous Mukaiyama Aldol | Synthesis of Southern Hemisphere polyene fragments | Remote stereocontrol acs.orgresearchgate.netcam.ac.uk |

Stereoselective olefination reactions are crucial for installing the numerous double bonds with the correct E/Z geometry within the chivosazole framework. The Horner-Wadsworth-Emmons (HWE) olefination, particularly the Still-Gennari modification, has been employed to install (Z)-olefins, such as the (2Z,4E)-dienoate moiety. cam.ac.uk

The Wittig reaction and its variants are also essential for alkene formation. For instance, an E-selective Wittig olefination has been used to join subunits of the C15-C35 fragment of Chivosazole A. researchgate.netresearchgate.net Furthermore, a Stork-Zhao olefination, a modification of the Wittig reaction, can be used to generate a Z-vinyl iodide, a precursor for the final macro-Stille coupling reaction. cam.ac.uk The orchestration of these olefination reactions, in concert with cross-coupling reactions, allows for the precise assembly of the complex polyene systems of the chivosazoles. d-nb.info

Palladium- and Copper-Mediated Cross-Coupling Reactions (e.g., Stille Coupling, One-Pot Multi-Component Couplings)

The construction of the complex carbon backbone of the chivosazoles relies heavily on palladium- and copper-mediated cross-coupling reactions, with the Stille coupling being a particularly powerful and frequently employed tool. researchgate.netnih.gov These mild and highly selective reactions are instrumental in forming key carbon-carbon bonds to unite advanced fragments, especially for constructing the delicate polyene motifs with precise stereochemistry. d-nb.inforesearchgate.netresearchgate.net

The successful execution of these multi-component couplings hinges on the differential reactivity of the coupling partners. For instance, the strategy employed by the Paterson group involved the careful selection of vinyl stannane (B1208499) and vinyl halide components to control the sequence of bond formation with complete site selectivity. d-nb.info The use of a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) co-catalyst is often crucial in these transformations. d-nb.info

| Step | Reactant 1 | Reactant 2 | Key Reagents | Bond Formed | Outcome |

|---|---|---|---|---|---|

| 1 | C14-Iodo/C26-Bromo Linchpin Fragment | C15-C26 Vinyl Stannane | Pd₂(dba)₃, tBu₃P, CuTC, [Ph₂PO₂][NBu₄] | C14-C15 | Site-selective coupling at C14 iodide over C26 bromide. |

| 2 | Product from Step 1 | C27-C35 Vinyl Stannane Fragment | Pd₂(dba)₃, tBu₃P, CuTC, [Ph₂PO₂][NBu₄] | C26-C27 | Formation of the full polyene backbone. |

| One-Pot | All three fragments | N/A | Pd₂(dba)₃, tBu₃P, CuTC, [Ph₂PO₂][NBu₄] | C14-C15 & C26-C27 | Successful tandem assembly of the full backbone in 80% yield. d-nb.info |

Macrocyclization Strategies for the this compound Framework

The culminating step in constructing the chivosazole core is the closure of the 31-membered macrolactone ring. The primary challenge in this macrocyclization is to perform the ring closure without causing isomerization of the highly sensitive and geometrically defined polyene chains, particularly the tetraenoate system. researchgate.netnih.gov

The most successful strategy to address this challenge is the use of an intramolecular Stille coupling reaction. researchgate.netnih.gov This method involves the formation of a linear seco-precursor that contains a terminal vinyl iodide at one end and a vinyl stannane at the other. Under high-dilution conditions to favor the intramolecular reaction, a palladium catalyst is used to mediate the ring closure. This approach has proven effective in the total syntheses of Chivosazole F, successfully forming the macrolactone while preserving the intricate stereochemistry of all the polyene double bonds. nih.govd-nb.info

The synthesis of the seco-precursor requires several strategic steps, including a Still-Gennari-Horner-Wadsworth-Emmons (HWE) olefination to install a dienoate, followed by oxidation and a Stork-Zhao olefination to generate the required Z-vinyl iodide. d-nb.infocam.ac.uk The final intramolecular Stille coupling then proceeds to furnish the desired 31-membered macrocycle. d-nb.info

Development and Synthesis of this compound Analogues and Derivatives

The significant structural complexity of this compound and its relatives makes their synthesis a lengthy and low-yielding process, which hampers further biological investigation and therapeutic development. cam.ac.ukresearchgate.net Consequently, a key objective in the field is the design and synthesis of simplified analogues and derivatives. cam.ac.ukrsc.org The primary design principles for these novel compounds are:

Retention of Biological Activity : To identify the minimal structural components (the pharmacophore) required for the potent cytotoxic and actin-binding properties of the natural product.

Exploration of Structure-Activity Relationships (SAR) : To systematically modify different parts of the molecule to understand how each structural feature contributes to its biological function, potentially leading to analogues with improved potency or selectivity. researchgate.net

Creation of Hybrids : To combine structural motifs from chivosazoles with other actin-binding agents to create hybrid molecules with potentially novel or enhanced mechanisms of action. cam.ac.ukresearchgate.net

The synthesis of this compound analogues leverages the same advanced methodologies developed for the total synthesis of the natural product. rsc.org Synthetic routes are adapted to allow for the incorporation of modified fragments or the construction of a simplified core structure.

An example of this approach is the synthesis of chivotriene, a naturally occurring shunt product of chivosazole biosynthesis that corresponds to the C20-C35 fragment of the parent molecule. researchgate.netrsc.org The successful synthesis of chivotriene not only confirmed its structure but also demonstrated that fragments of the complex natural product could be accessed independently and could exhibit biological activity. researchgate.net The methodologies used, including Wittig reactions and the strategic use of protecting groups, were directly informed by the total synthesis efforts toward Chivosazole F. rsc.org

Furthermore, the development of modular synthetic strategies allows for the creation of a diverse panel of analogues by systematically varying the building blocks used in the fragment assembly process. researchgate.net This approach enables the generation of libraries of novel chivosazole-like compounds for biological screening. nih.gov

Methodological Advances and Synthetic Challenges in this compound Synthesis

The pursuit of a total synthesis for chivosazoles has spurred significant methodological advances while also highlighting persistent synthetic challenges.

Methodological Advances:

Convergent Fragment Assembly : The development of highly convergent strategies, uniting complex fragments late in the synthesis, has been a major advance. d-nb.info

One-Pot Multi-Component Couplings : The use of orchestrated, one-pot Stille coupling reactions to assemble the entire carbon backbone from three or more fragments in a single operation represents a pinnacle of synthetic efficiency. d-nb.infochemistryviews.org

Stereocontrolled Reactions : The application of powerful stereocontrolled reactions, such as the Paterson boron-mediated aldol reactions and Evans-Tishchenko reductions, has enabled the precise construction of the multiple stereogenic centers within the molecule. cam.ac.ukvulcanchem.com

Intramolecular Stille Macrocyclization : The use of an intramolecular Stille coupling for the final ring-closing step has proven to be a robust solution to the problem of polyene isomerization during macrocyclization. researchgate.netnih.gov

Synthetic Challenges:

Polyene Instability : The greatest challenge remains the inherent instability of the conjugated polyene systems, particularly the (2Z,4E,6Z,8E)-tetraenoate motif, which is prone to isomerization under various reaction conditions. d-nb.inforsc.org Synthetic strategies must be carefully designed to handle these delicate structures, often by installing them at a late stage. researchgate.netd-nb.info

Scale-Up : Providing sufficient quantities of these scarce natural products or their analogues for in-depth biological studies remains a significant hurdle due to the complexity of the synthesis. cam.ac.uk

The journey to conquer the synthesis of this compound and its family members continues to push the boundaries of modern organic synthesis, offering a platform for the discovery of new reactions and strategies. rsc.org

Mechanistic Investigations of Biological Activities of Chivosazole B

Molecular Interactions with Actin Cytoskeleton

The primary molecular target of the chivosazole family is actin. researchgate.net Unlike many other actin-binding toxins, chivosazoles exhibit a unique combination of effects, including the inhibition of polymerization, promotion of depolymerization, and modulation of actin's interactions with its regulatory proteins. nih.govacs.org

Research has demonstrated that chivosazoles exert their effects by directly interacting with actin. researchgate.net Structural biology studies have successfully resolved the crystal structure of Chivosazole A bound to G-actin (globular actin, the monomeric form). nih.govscispace.comacs.org This binding is specific and serves as the foundation for the compound's subsequent interference with cytoskeletal dynamics. researchgate.net Chivosazole A binds to G-actin, which prevents the monomer from participating in the normal cycle of filament assembly. nih.gov

Table 1: Effect of Chivosazole A on Actin Polymerization and Nucleation Data derived from TIRF assays. Control values are normalized to 1.0.

| Parameter | Effect of Chivosazole A | Reference |

| Number of Filaments | Inhibited | scispace.com |

| Elongation Rate | Inhibited | scispace.com |

| Critical Concentration | Shifted to a similar degree as Latrunculin B | scispace.com |

In addition to preventing the assembly of new actin filaments, chivosazoles also actively promote the disassembly of existing ones. nih.gov Studies have shown that these compounds can cause the depolymerization of pre-formed, pyrene-labeled F-actin microfilaments. nih.gov Furthermore, Chivosazole A has been demonstrated to sever F-actin filaments. nih.govacs.orgnih.gov This dual action of inhibiting polymerization and actively breaking down existing filaments leads to a rapid and profound disruption of the cellular actin network within minutes of treatment. nih.gov

A key and distinctive feature of the chivosazole mechanism is the selective modulation of G-actin's interaction with various actin-binding proteins (ABPs). nih.govacs.org ABPs are critical regulators of actin dynamics, controlling processes like monomer sequestration, nucleation, and filament turnover. news-medical.netnih.gov Research shows that Chivosazole A binding to G-actin inhibits the interaction of the monomer with several essential ABPs, including:

Gelsolin: A potent actin-severing and capping protein. nih.govacs.orgnih.gov

Profilin: A protein that promotes the exchange of nucleotides on G-actin and facilitates its addition to growing filaments. nih.govacs.orgnews-medical.net

Cofilin: A key factor that binds to both G- and F-actin to promote filament depolymerization and severing. nih.govacs.orgnih.gov

Thymosin-β4: A primary G-actin-sequestering peptide that maintains the pool of assembly-competent monomers. nih.govacs.orgnews-medical.net

By preventing these ABPs from binding to G-actin, Chivosazole A profoundly disrupts the finely tuned regulation of the actin cytoskeleton, an effect that distinguishes it from other actin-binding agents like Latrunculin B. nih.govscispace.com

Table 2: Effect of Chivosazole A on G-Actin Interaction with Actin-Binding Proteins (ABPs)

| Actin-Binding Protein | Interaction with G-Actin in Presence of Chivosazole A | Reference |

| Gelsolin | Inhibited | nih.govscispace.comacs.org |

| Profilin | Inhibited | nih.govscispace.comacs.org |

| Cofilin | Inhibited | nih.govscispace.comacs.org |

| Thymosin-β4 | Inhibited | nih.govscispace.comacs.org |

Another unusual mechanistic aspect of chivosazoles is their ability to induce the formation of unphysiological actin dimers. nih.govacs.org Size-exclusion chromatography has revealed that in the presence of Chivosazole A, G-actin forms dimers that are conformationally distinct from those that may form spontaneously. scispace.com This toxin-induced dimerization effectively sequesters actin monomers into a non-functional state, further preventing their incorporation into filaments and contributing to the compound's potent depolymerizing activity. scispace.comnih.gov This effect, combined with the inhibition of ABP interactions, highlights a complex mechanism that disrupts actin dynamics on multiple levels. scispace.com

Cellular Responses and Antiproliferative Mechanisms

The profound disruption of the actin cytoskeleton by chivosazoles triggers significant cellular responses, culminating in potent antiproliferative activity. nih.gov The breakdown of actin filaments affects numerous essential processes, including cell division (cytokinesis), maintenance of cell morphology, and cell motility. nih.govscispace.com

Cells treated with chivosazoles exhibit a rapid collapse of their F-actin stress fibers. nih.gov This disruption of a critical cytoskeletal component leads to a halt in the cell cycle. Specifically, chivosazoles have been shown to cause a delay in the G2/M phase of the cell cycle. nih.gov The failure to properly form the actin-based contractile ring required for cytokinesis often results in the formation of multinucleated cells, a characteristic outcome of treatment. nih.gov

This cell cycle arrest and inability to complete cell division are the primary drivers of the compound's potent antiproliferative and cytotoxic effects against various mammalian cell lines, including human cancer cells. nih.gov For instance, Chivosazole A was found to inhibit the proliferation of human primary endothelial cells (HUVECs) with a half-maximal inhibitory concentration (IC50) of approximately 3 nM, demonstrating its significant potency. scispace.com

Table 3: Antiproliferative Activity of Chivosazole A

| Cell Line | IC50 Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ~ 3 nM | scispace.com |

Disruption of Cytoskeletal Architecture and Cell Morphology Changes

Chivosazole B exerts its potent biological effects primarily through the disruption of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. nih.gov Investigations have shown that chivosazoles begin to break down the F-actin cytoskeleton within minutes of treating mammalian cells. nih.gov This rapid action involves the inhibition of actin polymerization from G-actin monomers and the active depolymerization of existing F-actin microfilaments. nih.gov The resulting collapse of the actin network leads to significant alterations in cell morphology. Treated cells often exhibit dramatic changes such as shrinkage and rounding up, eventually detaching from the substrate. researchgate.net This morphological evidence underscores the compound's profound impact on the structural integrity of the cell. researchgate.net

Cell Cycle Arrest (e.g., G2/M Phase Delay)

A key consequence of cytoskeletal disruption by this compound is the interruption of the cell division cycle. Studies have consistently demonstrated that treatment with chivosazoles leads to a delay in the G2/M phase of the cell cycle. nih.govfrontiersin.org The G2/M phase is a critical checkpoint where the cell prepares for mitosis, a process heavily dependent on a dynamic and functional cytoskeleton. By inhibiting the proper formation and function of actin structures necessary for cell division, this compound effectively halts cellular proliferation. nih.gov This arrest prevents the cell from entering mitosis, and treated cells are often observed with two nuclei, a hallmark of failed cytokinesis (cell division). nih.gov This G2/M arrest is a significant factor in the compound's antiproliferative activity. mdpi.com

Induction of Programmed Cell Death Pathways (Apoptosis)

Following cell cycle arrest and profound cellular stress induced by cytoskeletal collapse, this compound can trigger programmed cell death, or apoptosis. While direct studies on this compound's apoptotic pathways are emerging, the mechanisms can be inferred from other actin-disrupting agents like Cytochalasin B. Such compounds induce apoptosis through the mitochondrial-dependent pathway. nih.gov This pathway is characterized by a decrease in the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, specifically caspase-9 and the executioner caspase-3. nih.gov The activation of these caspases leads to the systematic dismantling of the cell, resulting in characteristic apoptotic features like cell shrinkage and nuclear condensation. nih.gov It is plausible that this compound initiates a similar cascade, where the initial cytoskeletal damage signals the cell to undergo controlled suicide, preventing the proliferation of damaged cells.

Analysis of Transcriptional Effects and Cellular Signaling Pathway Modulation

The cellular disruption caused by this compound extends to the modulation of gene expression and signaling pathways. While specific transcriptional analyses for this compound are not extensively detailed in the provided results, it is known that actin dynamics are intricately linked to cellular signaling. For instance, actin-binding proteins act as a bridge between the cell membrane and the nucleus, transmitting signals that can alter gene expression. dovepress.com Disruption of the actin network, as caused by this compound, can interfere with these signaling cascades. It has been noted that the inhibition of actin polymerization by myxobacterium-derived chivosazoles is attributed to the disruption of interactions with multiple actin-associated regulatory factors, which promotes distinct biological effects. nih.gov This suggests that this compound's impact is not just structural but also involves the perturbation of signaling pathways that regulate cell growth, survival, and death, potentially through transcription factors like c-Jun which are linked to apoptosis. embopress.org

Comparative Analysis with Other Actin-Targeting Agents

This compound belongs to a class of natural products that target the actin cytoskeleton, but its mode of action displays distinct characteristics when compared to other well-known agents. nih.gov

| Feature | This compound | Cytochalasin D | Latrunculin A |

| Primary Mechanism | Inhibits actin polymerization and actively depolymerizes F-actin. nih.gov | Binds to the barbed end of F-actin, inhibiting monomer association and dissociation. nih.gov | Sequesters G-actin monomers, preventing their addition to filaments. nih.gov |

| Effect on F-actin | Causes breakdown and depolymerization. nih.gov | Caps filament ends, leading to net disassembly. nih.gov | Severs filaments and increases depolymerization. nih.gov |

| Distinct Feature | Possesses a different mode of action from cytochalasin D and rhizopodin. nih.gov Selectively modulates the binding of actin-binding proteins to actin. nih.govnih.gov | Binds to a hydrophobic cleft between actin subdomains 1 and 3. nih.gov | Binds to the actin monomer cleft, preventing polymerization. nih.gov |

Unlike cytochalasins, which primarily cap the barbed ends of actin filaments, and latrunculins, which sequester G-actin monomers, chivosazoles both inhibit polymerization and actively promote depolymerization. nih.govnih.gov Research indicates that chivosazoles have a different mode of action from compounds like Cytochalasin D. nih.gov Furthermore, Chivosazole A has been shown to selectively modulate the binding of actin-associated proteins to actin, suggesting a more complex interaction with the cytoskeletal machinery compared to other agents like Latrunculin B. nih.gov This unique mechanistic profile makes this compound a valuable tool for studying the intricate regulation of the actin cytoskeleton. nih.gov

Antifungal Activity and Potential Mechanistic Considerations

Broad-Spectrum Antifungal Efficacy Against Fungal Strains (e.g., Yeasts, Filamentous Fungi)

This compound has demonstrated significant antifungal properties, exhibiting efficacy against a range of pathogenic fungi. The actin cytoskeleton is a validated target for antifungal agents, and compounds that disrupt it can have broad-spectrum activity. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound against a wide panel of fungi is not available in the provided search results, the activity of other broad-spectrum antifungal agents provides a comparative context for its potential. The efficacy of antifungal compounds is often measured by their MIC, the lowest concentration that inhibits visible growth.

Below is a representative table showing the activity of various antifungal agents against common fungal pathogens, illustrating the type of data used to characterize broad-spectrum efficacy.

| Fungal Strain | Type | Antifungal Agent | MIC (µg/mL) |

| Candida albicans | Yeast | Posaconazole | ≤0.5 |

| Candida krusei | Yeast | Posaconazole | ≤0.5 |

| Candida glabrata | Yeast | Posaconazole | ≤0.5 |

| Aspergillus fumigatus | Filamentous Fungi | Posaconazole | ≤0.5 |

| Aspergillus niger | Filamentous Fungi | Posaconazole | ≤0.5 |

| Fusarium solani | Filamentous Fungi | Amphotericin B | Variable |

| Saccharomyces cerevisiae | Yeast | Amphotericin B | Variable |

This table is illustrative of how antifungal efficacy is reported; specific MIC values for this compound were not found in the search results. Data is based on the general activity of broad-spectrum agents like Posaconazole and Amphotericin B. nih.govresearchgate.netresearchgate.net

The mechanism of antifungal action for this compound is presumed to be similar to its activity in mammalian cells—disruption of the fungal actin cytoskeleton. The integrity of actin is crucial for fungal growth, cell wall synthesis, and morphogenesis, making it an excellent target for therapeutic intervention. nih.gov The broad-spectrum potential of this compound lies in the highly conserved nature of actin across eukaryotic species, including pathogenic yeasts and filamentous fungi. nih.govmdpi.com

Hypothesized Interactions with Fungal Cellular Components

The antifungal activity of this compound is primarily attributed to its potent interaction with the actin cytoskeleton, a fundamental component of eukaryotic cells. mdpi.comresearchgate.net Unlike bacteria, fungal cells possess a complex actin network that is crucial for a variety of essential life processes. researchgate.net The disruption of this network is the central mechanism behind the compound's effects on yeasts and filamentous fungi. researchgate.netresearchgate.net

Primary Interaction with Fungal Actin

Research indicates that the principal molecular target of this compound in fungal cells is actin. researchgate.net The compound specifically destroys the actin skeleton, leading to a cascade of events that inhibit fungal growth and viability. researchgate.net The actin cytoskeleton in fungi is not a static structure; its dynamic polymerization and depolymerization are vital for key cellular functions. This compound is understood to interfere with this dynamic by binding to monomeric actin (G-actin), thereby inhibiting its polymerization into filamentous actin (F-actin). mdpi.com

This disruption of actin dynamics has significant consequences for fungal pathogens, affecting several critical processes:

Hyphal Growth and Morphogenesis: In filamentous fungi, the actin cytoskeleton governs polarized growth at the hyphal tips. By disrupting actin organization, this compound is hypothesized to halt this polarized extension, preventing the fungus from exploring its environment and invading host tissues.

Cell Division (Cytokinesis): The formation of a contractile actin ring is essential for separating daughter cells during cell division in yeasts and other fungi. Inhibition of actin polymerization would directly impede this process, leading to arrest of the cell cycle.

Endocytosis: Actin patches are dynamic structures required for endocytosis, the process by which cells internalize nutrients and modulate their plasma membrane. Disruption of these structures would impair nutrient uptake and cellular signaling. asm.orgasm.org

Vesicular Transport: A network of actin cables serves as "highways" for the transport of vesicles, organelles, and other cellular components. The breakdown of these cables would severely disrupt intracellular logistics. asm.org

The ultimate consequence of this widespread cytoskeletal collapse is the induction of apoptosis, or programmed cell death, in the fungal cell. asm.org

Other Hypothesized Cellular Interactions

Based on current research, the actin cytoskeleton is the only major cellular component identified as a direct target of this compound. While other natural products may have multiple cellular targets, the potent and specific disruption of actin appears to be the singular, overwhelming mechanism of action for the chivosazole class of compounds.

Potential Fungal Resistance Mechanisms

While specific resistance mechanisms to this compound in fungal populations have not been extensively documented, potential pathways for resistance can be hypothesized based on known mechanisms against other antifungal agents and cytoskeletal-targeting drugs.

One potential mechanism is the alteration of the drug's target. A mutation in the gene encoding actin could change the protein's structure, thereby reducing the binding affinity of this compound. This would render the compound less effective at disrupting the cytoskeleton.

Another plausible resistance strategy involves the active removal of the compound from the fungal cell. Fungi are known to employ multidrug efflux pumps, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, to expel toxic substances. nih.gov It is hypothesized that the overexpression of one or more of these pumps could reduce the intracellular concentration of this compound to sub-lethal levels, allowing the fungus to survive. For instance, studies on a different actin-disrupting agent, 19,20-epoxycytochalasin Q, have shown that overexpression of efflux pumps like ScPdr5 in Saccharomyces cerevisiae and CaCdr1 in Candida albicans can alleviate the compound's antifungal effects. nih.gov

The table below summarizes the hypothesized interactions and their functional consequences.

Table 1: Summary of Hypothesized Interactions of this compound with Fungal Cellular Components

| Cellular Component | Hypothesized Interaction | Consequence for Fungal Cell |

|---|---|---|

| Actin (G-actin) | Direct binding, inhibition of polymerization into F-actin. | Disruption of actin cables, patches, and rings. |

| Actin Cytoskeleton | Widespread depolymerization and collapse. | Inhibition of hyphal growth, cytokinesis, endocytosis, and vesicular transport. |

| Multidrug Efflux Pumps | Potential for recognition and transport out of the cell. | Reduced intracellular concentration of this compound, leading to potential resistance. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of Chivosazole B and Its Analogues

Impact of Polyene Configuration on Actin Binding and Cellular Effects

Chivosazoles possess a unique arrangement of conjugated polyenes within the macrolactone ring, including a (2Z,4E,6Z,8E)-tetraenoate, a (Z,E)-diene, and an (E,E,Z)-triene motif in chivosazole F. researchgate.net The specific geometry of these polyene systems is highly sensitive and prone to isomerization. d-nb.info This delicate configuration is crucial for the molecule's biological activity. Studies involving synthetic analogues have demonstrated that alterations to the polyene geometry can significantly diminish or abolish the compound's ability to inhibit actin polymerization. nih.gov The precise spatial arrangement of these double bonds is thought to be essential for fitting into the specific binding site on G-actin, thereby disrupting cytoskeletal dynamics. nih.govuni-muenchen.de

A shunt product of chivosazole biosynthesis, chivotriene, which represents the C20 to C35 fragment of chivosazole, has been synthesized and studied. rsc.org This fragment and its E,Z,Z-isomer showed only weak anti-proliferative activity and had no detectable effect on actin filaments, suggesting that the entire macrolide structure with its specific polyene configuration is necessary for the characteristic actin-destabilizing effects of chivosazoles. rsc.org

Role of the Oxazole (B20620) Ring and Other Heterocyclic Moieties in Bioactivity

The oxazole ring is a key heterocyclic moiety within the chivosazole structure. rsc.org In the biosynthesis of chivosazoles, the oxazole ring is formed from a serine unit and an adjacent N-acetyl unit. researchgate.net This heterocyclic component is a common feature in many biologically active natural products and often plays a crucial role in their mechanism of action. derpharmachemica.comiajps.comsemanticscholar.orgd-nb.info While specific SAR studies focusing on the replacement of the oxazole ring in chivosazoles with other heterocycles are not extensively detailed in the provided results, the conservation of this moiety across the most active chivosazoles suggests its importance. rsc.org In studies of other natural products like curacin A, replacement of a similar thiazoline (B8809763) ring with an oxazole or other heterocycles led to a significant loss of activity, highlighting the specific requirements of the heterocyclic motif for biological function. acs.org This suggests that the oxazole in Chivosazole B is likely critical for its potent bioactivity, potentially through specific interactions within the actin binding pocket.

Significance of the Glycosidic Side Chain (where applicable in family)

Most members of the chivosazole family, including this compound, are glycosides, typically featuring a 6-deoxyglucose (B1215497) derivative attached at the C11 position. rsc.orguni-muenchen.de An exception is chivosazole F, which is the aglycon and lacks this sugar moiety. rsc.org The presence and nature of this glycosidic side chain can modulate the biological activity of the compounds. Variations among the natural chivosazoles (A-E) are found in the hydroxyl and methyl ether groups on both the macrolide core and the glycoside. rsc.org

Influence of Stereochemistry on Target Affinity and Selectivity

The chivosazole macrocycle contains numerous stereocenters, and their precise configuration is paramount for biological activity. researchgate.net The synthesis of various stereoisomers and fragments has been instrumental in confirming the absolute and relative stereochemistry of the natural products. rsc.orgcam.ac.uk The complex stereochemical arrangement dictates the three-dimensional shape of the molecule, which in turn governs its ability to bind with high affinity and selectivity to its target, G-actin. mdpi.com

Molecular dynamics simulations have shown that Chivosazole A, a close analogue of this compound, restrains the conformation of actin to a closed state. researcher.life This conformational restriction is a direct consequence of the specific stereochemistry of the inhibitor. Alterations in the stereocenters, as demonstrated in studies of other complex natural products like the chondramides, can lead to different conformations and a significant reduction in biological activity. rsc.org For instance, the configuration of secondary alcohols in polyketides, determined by ketoreductase domains during biosynthesis, has a profound impact on the final structure and function of the molecule. mdpi.com Therefore, the specific arrangement of all chiral centers in this compound is critical for its selective and potent interaction with actin. nih.gov

Comparative SAR Analysis with Other Cytoskeleton-Modulating Natural Products

Chivosazoles represent a distinct class of actin-binding agents. nih.gov While other natural products also target the actin cytoskeleton, they often do so with different mechanisms and binding sites. For example, compounds like phalloidin (B8060827) and jasplakinolide (B32604) stabilize actin filaments, whereas chivosazoles, rhizopodin, and cytochalasin D lead to their destabilization. rsc.orgresearchgate.net

Chivosazoles show little structural resemblance to other known actin-binding ligands. nih.gov For instance, cytochalasins, another class of macrolides that inhibit actin polymerization, have different core structures and binding interactions. researchgate.net Comparative studies show that while both chivosazoles and latrunculin B disrupt the actin cytoskeleton, they induce different transcriptional effects in cells, indicating distinct modes of action or binding sites. nih.gov The unique structure of the chivosazoles, particularly their complex polyene systems and 31-membered ring, sets them apart from other actin modulators like the dolastatins or curacin A, which target tubulin. acs.orgresearchgate.net This structural uniqueness makes chivosazoles valuable tools for probing specific aspects of actin biology and provides a novel scaffold for the development of anticancer agents that target the cytoskeleton. nih.govresearchgate.net

Future Research Directions and Translational Opportunities

Comprehensive Elucidation of Remaining Biosynthetic Intermediates and Enzymes

While the biosynthetic gene cluster (BGC) for the chivosazoles in Sorangium cellulosum has been identified, a detailed biochemical characterization of the entire pathway remains a significant goal. researchgate.net The proposed pathway involves a highly complex assembly line of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. researchgate.net Future research will need to focus on the heterologous expression and in vitro reconstitution of the enzymatic domains to fully understand the sequence of events.

Key research objectives include:

Isolation and Structural Characterization: Trapping and identifying all biosynthetic intermediates along the PKS/NRPS assembly line will provide definitive evidence for the proposed pathway. The isolation of shunt products like chivotriene, which corresponds to the C20-C35 fragment of chivosazole, has already offered valuable insights into the process. researchgate.netrsc.org

Enzyme Function Analysis: Each enzyme, particularly the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains that control the stereochemistry of the macrolide core, must be individually expressed and assayed. This will clarify their precise roles and substrate specificities, which have so far been largely predicted through bioinformatic analysis. researchgate.net

Tailoring Steps: The post-PKS modifications, including the formation of the characteristic oxazole (B20620) ring and the glycosylation at C11, are catalyzed by specific tailoring enzymes. rsc.org Elucidating the mechanisms of these enzymes is crucial for understanding how the final, biologically active structure of Chivosazole B is achieved.

Development of Highly Efficient and Scalable Total Synthesis Routes

The scarcity of this compound from natural sources necessitates the development of robust and efficient total synthesis strategies to provide sufficient material for in-depth biological studies and analogue development. cam.ac.uk While the total synthesis of the related Chivosazole F has provided a valuable blueprint, significant challenges remain. cam.ac.uk

Future synthetic research should prioritize:

Management of Labile Polyenes: The (2Z,4E,6Z,8E)-tetraenoate motif within the macrolactone is prone to isomerization, complicating late-stage synthesis steps. cam.ac.uk Developing new macrocyclization strategies that occur under exceptionally mild conditions is essential. Late-stage Stille coupling has shown promise for Chivosazole F and could be adapted. researchgate.net

Improving Scalability: Current synthetic routes for complex polyketides are often lengthy and produce only milligram quantities. nih.gov A focus on developing a second-generation, scalable synthesis is paramount. This could involve designing more convergent routes, where large fragments are built separately and coupled late in the synthesis, or exploring novel, more efficient chemical transformations. cam.ac.uk

Discovery of Additional Molecular Targets and Biological Pathways